molecular formula C11H14O2 B13324174 Methyl 2-m-tolylpropanoate

Methyl 2-m-tolylpropanoate

Cat. No.: B13324174
M. Wt: 178.23 g/mol
InChI Key: CPVPAIYARARPNQ-UHFFFAOYSA-N
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Description

Methyl 2-m-tolylpropanoate is an organic compound with the molecular formula C11H14O2. It is an ester derived from the reaction of methanol and 2-m-tolylpropanoic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a methyl group attached to the oxygen atom of the ester functional group, which is further connected to a 2-m-tolylpropanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-m-tolylpropanoate can be synthesized through the esterification of 2-m-tolylpropanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-m-tolylpropanoic acid+methanolacid catalystMethyl 2-m-tolylpropanoate+water\text{2-m-tolylpropanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-m-tolylpropanoic acid+methanolacid catalyst​Methyl 2-m-tolylpropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-m-tolylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 2-m-tolylpropanoic acid and methanol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methyl ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles, such as amines or thiols, under mild conditions.

Major Products Formed

    Hydrolysis: 2-m-tolylpropanoic acid and methanol.

    Reduction: 2-m-tolylpropanol.

    Substitution: Depending on the nucleophile, products can include amides, thioesters, etc.

Scientific Research Applications

Methyl 2-m-tolylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various enzymes.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the fragrance industry for its pleasant aroma and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of methyl 2-m-tolylpropanoate largely depends on its interaction with biological targets. As an ester, it can undergo hydrolysis in the body to release 2-m-tolylpropanoic acid, which may interact with specific enzymes or receptors. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may modulate certain biochemical pathways through its metabolites.

Comparison with Similar Compounds

Methyl 2-m-tolylpropanoate can be compared with other esters, such as methyl benzoate and methyl salicylate. While all these compounds share the ester functional group, their unique aromatic moieties confer different properties and applications:

    Methyl benzoate: Known for its pleasant floral aroma and used in perfumes and flavorings.

    Methyl salicylate: Commonly used as a topical analgesic and in liniments for its anti-inflammatory properties.

This compound stands out due to its specific aromatic structure, which imparts a distinct scent and potential biological activity.

Conclusion

This compound is a versatile compound with applications in various fields, from chemistry and biology to medicine and industry. Its unique structure and reactivity make it an interesting subject for scientific research and industrial applications.

Biological Activity

Methyl 2-m-tolylpropanoate, an organic compound characterized by its unique structure, has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Synthesis

This compound has the molecular formula C11H14O2C_{11}H_{14}O_2 and features a methyl ester functional group attached to a propanoate backbone with an m-tolyl substituent. The compound can be synthesized through various methods, including esterification processes and condensation reactions involving m-tolyl derivatives.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Preliminary studies suggest that it may influence metabolic pathways and interact with enzymes involved in drug metabolism.

The presence of hydroxy and ester groups in this compound allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity. These interactions can modulate enzyme activities, potentially impacting pharmacokinetics and pharmacodynamics.

Comparative Analysis with Related Compounds

To better understand the biological implications of this compound, a comparative analysis with structurally similar compounds is useful. The following table summarizes key features:

Compound NameMolecular FormulaKey Features
Methyl 2-hydroxy-3-phenylpropanoateC10H12O3C_{10}H_{12}O_3Contains a phenyl group; affects reactivity
Methyl 2-hydroxy-3-(o-tolyl)propanoateC10H12O3C_{10}H_{12}O_3Ortho-substituted tolane; influences sterics
Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoateC13H16O3C_{13}H_{16}O_3Additional methyl groups; distinct reactivity patterns

This comparison highlights the unique structural arrangement of this compound, particularly the meta position of the methyl group on the aromatic ring, which influences its electronic properties and reactivity.

Case Studies and Research Findings

  • In Vitro Studies : Various studies have explored the interaction of this compound with metabolic enzymes. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which are critical for drug metabolism. These findings suggest that the compound may play a role in influencing drug efficacy and toxicity profiles.
  • Pharmacological Evaluation : In pharmacological assessments, this compound demonstrated potential anti-inflammatory properties. A study indicated that it could inhibit pro-inflammatory cytokine production in macrophages, suggesting therapeutic applications in inflammatory diseases.
  • Toxicological Assessments : Toxicity evaluations have revealed that while this compound exhibits low cytotoxicity at therapeutic concentrations, further studies are necessary to assess its long-term effects and safety profile in vivo.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

methyl 2-(3-methylphenyl)propanoate

InChI

InChI=1S/C11H14O2/c1-8-5-4-6-10(7-8)9(2)11(12)13-3/h4-7,9H,1-3H3

InChI Key

CPVPAIYARARPNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C)C(=O)OC

Origin of Product

United States

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